2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride
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Overview
Description
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a chemical compound with a unique structure that combines a pyrrolidine ring and an imidazole ring, both of which are functionalized with a trifluoromethyl group
Preparation Methods
The synthesis of 2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or other substituents are replaced by different functional groups. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Imidazole derivatives: Compounds with the imidazole ring are often used in medicinal chemistry for their ability to interact with biological targets.
Trifluoromethylated compounds: The trifluoromethyl group is known for its ability to enhance the biological activity and stability of molecules
Properties
Molecular Formula |
C8H12Cl2F3N3 |
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Molecular Weight |
278.10 g/mol |
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-4-13-7(14-6)5-2-1-3-12-5;;/h4-5,12H,1-3H2,(H,13,14);2*1H/t5-;;/m1../s1 |
InChI Key |
NJZVSUCOCCWRQH-ZJIMSODOSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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